Hexyl Phenylacetate vs. Ethyl Phenylacetate: Quantifying Sensory Profile Differentiation for Flavor and Fragrance Design
Hexyl phenylacetate provides a distinct 'sweet-green, fruity-winey' organoleptic profile compared to the 'sweet, honey, floral' character of ethyl phenylacetate. This differentiation is quantified by taste characteristics: at 15 ppm, hexyl phenylacetate imparts a complex profile of fruity, waxy, green, powdery, and floral notes with sweet honey nuances . In contrast, ethyl phenylacetate is characterized primarily by its intense honey-floral aroma, with an odor detection threshold in air reported as 650 ppb [1]. This difference in sensory character is driven by the hexyl chain, which introduces a green, wine-like facet absent in the simpler ethyl ester, making it specifically valuable for grape, wine, and tea flavor reconstructions.
| Evidence Dimension | Organoleptic Profile & Taste Characteristics |
|---|---|
| Target Compound Data | Odor: Sweet-green, fruity-winey. Taste at 15 ppm: Fruity, waxy, green, powdery, floral with honey nuance. |
| Comparator Or Baseline | Ethyl phenylacetate (CAS 101-97-3): Odor: Sweet, honey, floral. Odor Threshold: 650 ppb. |
| Quantified Difference | Hexyl phenylacetate imparts a distinct green-winey character not present in ethyl phenylacetate. |
| Conditions | Organoleptic evaluation (FEMA/Industry standards) |
Why This Matters
This ensures selection of hexyl phenylacetate over ethyl phenylacetate when a green, winey, or tea-like nuance is required rather than a straightforward honey-floral note, preventing costly sensory misalignment in final product formulations.
- [1] Scent.vn. Ethyl phenylacetate odor threshold data. View Source
